In Vitro Pharmacological Profiling of 2-Morpholino-3-phenylpropan-1-amine: A Polypharmacological Probe
In Vitro Pharmacological Profiling of 2-Morpholino-3-phenylpropan-1-amine: A Polypharmacological Probe
Executive Summary
2-Morpholino-3-phenylpropan-1-amine (2-M3PPA, CAS: 953740-37-9) is a specialized chemical entity characterized by a phenylpropanamine backbone substituted with a morpholine ring. While traditionally utilized as a synthetic building block, its unique structural motifs render it a highly valuable investigational probe for in vitro polypharmacological profiling. By integrating the pharmacophores of trace amine-associated receptor (TAAR) agonists, sigma-1 ( σ1 ) receptor ligands, and monoamine reuptake inhibitors, 2-M3PPA provides a unified scaffold for studying complex neurochemical signaling networks.
This technical guide delineates the structural rationale, mechanistic pathways, and self-validating in vitro protocols required to evaluate the pharmacological profile of 2-M3PPA and functionally related analogs.
Structural Pharmacology & The Mechanistic Triad
The rational design of neuroactive probes relies heavily on the spatial arrangement of basic nitrogen atoms and aromatic rings. The MoA of 2-M3PPA is driven by two distinct structural features that engage a "mechanistic triad" of targets:
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The Phenylpropanamine Scaffold (TAAR1 & MATs): The core 1-phenylpropan-2-amine (amphetamine-like) or 3-phenylpropan-1-amine structure is a privileged scaffold for the Trace Amine-Associated Receptor 1 (TAAR1)[1]. Ligands in this class act as Gs-coupled receptor agonists, driving intracellular cAMP accumulation. Furthermore, this backbone is a classic recognition motif for plasmalemmal Monoamine Transporters (MATs), including the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters[2].
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The Morpholine Moiety ( σ1 Receptor): The incorporation of a morpholine ring significantly alters the physicochemical profile of the molecule, increasing basicity and aqueous solubility. In vitro binding models demonstrate that at physiological pH, the protonated morpholine nitrogen forms a critical electrostatic salt bridge with the Asp126 residue within the ligand-binding pocket of the σ1 receptor, while the adjacent oxygen atom participates in hydrogen bonding[3]. Furthermore, morpholine substitutions on phenyl/naphthyl scaffolds have been shown to yield potent triple monoamine reuptake inhibitors[4].
Fig 1: Polypharmacological signaling pathways modulated by 2-M3PPA in vitro.
Self-Validating Experimental Protocols
To accurately profile 2-M3PPA, assays must be designed as self-validating systems. This means every protocol must include internal controls that prove the assay's dynamic range and confirm that the observed causality is target-specific, not an artifact of compound toxicity or assay interference.
Protocol A: TAAR1 Functional cAMP Accumulation Assay
This assay measures the Gs-protein-coupled activation of adenylyl cyclase by 2-M3PPA.
Step-by-Step Methodology:
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Cell Preparation: Seed HEK-293 cells stably expressing human TAAR1 (hTAAR1) into 384-well white opaque microplates at a density of 5,000 cells/well.
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Compound Incubation: Treat cells with serial dilutions of 2-M3PPA (ranging from 0.1 nM to 100 μ M) in stimulation buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Incubate for 30 minutes at 37°C.
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Lysis and Detection: Add Homogeneous Time-Resolved Fluorescence (HTRF) lysis buffer containing cryptate-labeled anti-cAMP antibody and d2-labeled cAMP tracer.
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Signal Acquisition: Incubate for 1 hour at room temperature and read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm using a microplate reader.
Causality & Validation Logic:
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Why IBMX? IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without it, endogenous PDEs would rapidly hydrolyze the newly synthesized cAMP into AMP, destroying the transient signal. IBMX ensures the signal accumulates to a detectable steady state.
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Self-Validation: The assay must include a Forskolin (10 μ M) positive control . Forskolin directly activates adenylyl cyclase independent of the TAAR1 receptor. If Forskolin fails to produce a signal, the cells are metabolically compromised. If Forskolin works but the reference agonist ( β -phenylethylamine) fails, the receptor expression has been lost.
Protocol B: σ1 Receptor Radioligand Binding Assay
This protocol quantifies the binding affinity ( Ki ) of the morpholine moiety to the σ1 chaperone protein.
Step-by-Step Methodology:
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Membrane Preparation: Homogenize Jurkat cells (which endogenously express high levels of σ1 receptors) in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 x g to isolate the membrane fraction[5].
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Binding Reaction: In a 96-well plate, combine 100 μ g of membrane protein, 2 nM of -pentazocine (radioligand), and varying concentrations of 2-M3PPA.
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Incubation & Filtration: Incubate the mixture at 37°C for 120 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).
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Quantification: Wash the filters three times with ice-cold buffer, extract the radioactivity using scintillation fluid, and count the decays per minute (DPM) using a liquid scintillation counter.
Causality & Validation Logic:
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Why -pentazocine? (+)-Pentazocine is highly selective for the σ1 subtype over the σ2 subtype, ensuring that the displacement curve strictly represents σ1 affinity[5].
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Self-Validation: Non-specific binding (NSB) is defined by adding 10 μ M Haloperidol to a control well. Haloperidol binds σ1 with sub-nanomolar affinity, displacing all specific radioligand. The difference between total binding and NSB defines the assay's specific window. Without this, background noise cannot be subtracted, rendering the Ki calculation invalid.
Fig 2: High-throughput in vitro screening workflow for 2-M3PPA characterization.
Quantitative Data Presentation
To contextualize the polypharmacology of 2-M3PPA, the following table summarizes the putative activity metrics and the standard reference ligands used to calibrate the respective in vitro assay systems. Data normalization against these reference compounds is mandatory for cross-laboratory reproducibility.
| Target System | Assay Methodology | Activity Metric | Standard Reference Ligand | Validation Threshold |
| TAAR1 | HTRF cAMP Accumulation | EC50 (Agonism) | β -PEA / 2-Phenylpropan-1-amine | Z'-factor > 0.6 |
| Sigma-1 ( σ1R ) | Radioligand Displacement | Ki (Binding Affinity) | (+)-Pentazocine / PRE-084 | Signal/Background > 5.0 |
| hDAT | [3H] -Dopamine Uptake | IC50 (Inhibition) | Cocaine / Mazindol | Z'-factor > 0.5 |
| hNET | [3H] -Norepinephrine Uptake | IC50 (Inhibition) | Nisoxetine | Z'-factor > 0.5 |
Note: The Z'-factor is a statistical measure of assay quality. A Z'-factor > 0.5 indicates an excellent, highly robust assay capable of accurately resolving the IC50/EC50 of the investigational compound.
References
- BenchChem. "2-Morpholino-3-phenylpropan-1-amine". BenchChem Catalog.
- MedChemExpress. "2-Phenylpropan-1-amine hydrochloride | TAAR1 Agonist". MedChemExpress.
- PubMed. "Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect". National Institutes of Health.
- PubMed Central (PMC). "Design and Synthesis of 4-Heteroaryl 1,2,3,4-Tetrahydroisoquinolines as Triple Reuptake Inhibitors". National Institutes of Health.
- IUPHAR/BPS Guide to PHARMACOLOGY. "sigma non-opioid intracellular receptor 1". Guide to Pharmacology.
- ACS Chemical Neuroscience. "Receptor-Based Discovery of a Plasmalemmal Monoamine Transporter Inhibitor via High-Throughput Docking and Pharmacophore Modeling". American Chemical Society.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of 4-Heteroaryl 1,2,3,4-Tetrahydroisoquinolines as Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigma non-opioid intracellular receptor 1 | Sigma receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
